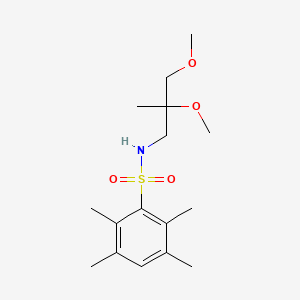

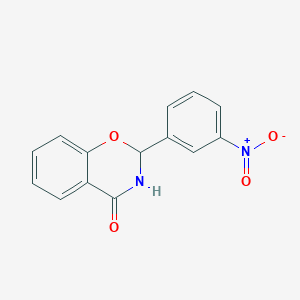

![molecular formula C14H19FN2O2 B2986867 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol CAS No. 2097891-46-6](/img/structure/B2986867.png)

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is a chemical compound that has been studied in the context of its potential inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of this compound and its analogues has been explored in various studies. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is considered a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs. For example, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . It exhibits selectivity towards ENT2 over ENT1, making it a potential candidate for targeted drug development. The structure-activity relationship studies suggest that modifications to the compound can influence its inhibitory effects, providing a pathway for the synthesis of more potent and selective inhibitors .

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor properties. The presence of the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENTs, which are often targeted in cancer therapies . The compound’s ability to reduce the maximum velocity (Vmax) of uridine uptake without affecting the Michaelis constant (Km) indicates its potential as a non-competitive inhibitor in antitumor applications .

Antifungal and Antibacterial Properties

Research has indicated that certain analogs of this compound exhibit antifungal activity against specific strains of Candida . While not all derivatives show this activity, the structure-activity relationship can be explored to enhance these properties for use in antifungal medications.

Synthesis of Novel Derivatives for Anticancer Applications

The compound’s framework has been utilized to create novel derivatives with potent antitumor activity. These derivatives have been tested against various tumor cell lines, showing significant cytotoxicity and highlighting the compound’s versatility as a scaffold for anticancer drug development.

Pharmacological Profiles

The compound’s core structure is related to cinnoline derivatives, which have a wide range of pharmacological profiles. These include activities such as antibacterial, antitumor, antifungal, anti-inflammatory, and even sedative effects. This broad spectrum of potential uses makes it a valuable compound for further pharmaceutical research .

Development of Non-Competitive Inhibitors

As a non-competitive inhibitor, this compound offers a different mechanism of action compared to conventional inhibitors. This property can be advantageous in designing drugs that maintain efficacy even in the presence of high substrate concentrations, which is a common challenge in therapeutic applications .

Molecular Docking Analysis

Molecular docking studies have been conducted to understand the interaction of this compound and its analogs with target proteins. Such analyses are crucial for predicting binding affinities and guiding the design of more effective drugs with fewer side effects .

Role in Chemotherapy

Given its impact on ENTs, this compound could play a significant role in modulating the efficacy of chemotherapeutic agents. ENTs are involved in the transport of nucleosides, which are the building blocks for DNA synthesis. By inhibiting ENTs, the compound could enhance the effectiveness of nucleoside analog-based chemotherapies .

Mecanismo De Acción

Target of Action

The primary target of “4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with ENTs and inhibits their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting ENTs . This inhibition could potentially disrupt nucleotide synthesis and the regulation of adenosine function, as well as affect the efficacy of certain chemotherapy drugs that rely on these transporters .

Pharmacokinetics

Given its irreversible inhibition of ents , it may have a prolonged effect in the body

Result of Action

The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine . This could potentially lead to disruptions in nucleotide synthesis and adenosine function .

Direcciones Futuras

Future research could focus on further structural modifications to improve its potency and selectivity, potentially leading to the development of useful pharmacological agents . Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various conditions.

Propiedades

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGBSUYNLKWZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COCC2O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

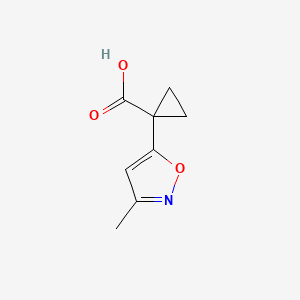

![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)

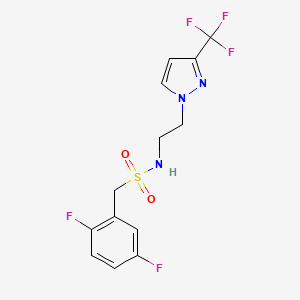

![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)

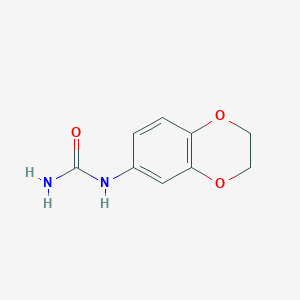

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)

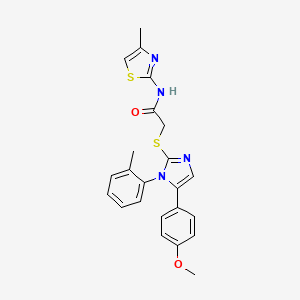

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)

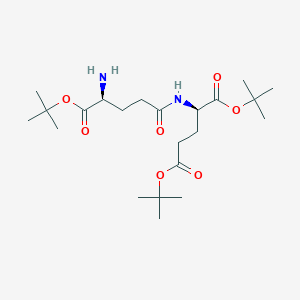

![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)

![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)